Cas no 100820-35-7 (Phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone)

Phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone structure
100820-35-7 structure
Product Name:Phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone
CAS No:100820-35-7
MF:C15H11N3O
MW:249.267342805862
CID:1129716
PubChem ID:13568509
Update Time:2025-04-20

Phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • Phenyl-(2-phenyl-1,2,4-triazol-3-yl)methanone
    • Methanone, phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)-
    • 100820-35-7
    • DTXSID50544040
    • Phenyl(1-phenyl-1H-1,2,4-triazol-5-yl)methanone
    • Inchi: 1S/C15H11N3O/c19-14(12-7-3-1-4-8-12)15-16-11-17-18(15)13-9-5-2-6-10-13/h1-11H
    • InChI Key: DZXCUKMUAAUNAF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1=NC=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 249.09033
  • Monoisotopic Mass: 249.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 47.8Ų

Experimental Properties

  • PSA: 47.78
  • LogP: 2.49830
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